molecular formula C15H25BN2O4 B592178 tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate CAS No. 1006875-83-7

tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate

Cat. No.: B592178
CAS No.: 1006875-83-7
M. Wt: 308.185
InChI Key: UZSRXQQCEWMKJL-UHFFFAOYSA-N
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Description

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula of tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate is established as C₁₅H₂₅BN₂O₄, with a molecular weight of 308.181 daltons. This empirical formula indicates the presence of fifteen carbon atoms, twenty-five hydrogen atoms, one boron atom, two nitrogen atoms, and four oxygen atoms, which corresponds to a complex heterocyclic structure incorporating multiple functional groups. The Chemical Abstracts Service registry number for this compound is 1006875-83-7, providing a unique identifier for chemical database searches and regulatory purposes.

The stereochemical configuration analysis reveals several important structural features that influence the compound's three-dimensional geometry. The pyrazole ring system adopts a planar configuration due to its aromatic character, with the nitrogen atoms positioned at the 1 and 2 positions of the five-membered heterocycle. The boronic acid pinacol ester substituent at the 4-position of the pyrazole ring introduces additional steric considerations, as the tetramethyl-1,3,2-dioxaborolane moiety creates a six-membered ring containing the boron center. The tert-butyl acetate group attached to the pyrazole nitrogen provides significant steric bulk, which affects the overall molecular conformation and potential intermolecular interactions.

The structural connectivity pattern, as represented by the Simplified Molecular Input Line Entry System notation O=C(OC(C)(C)C)Cn1ncc(c1)B1OC(C)(C)C(C)(C)O2, demonstrates the sequential arrangement of functional groups. The tert-butyl ester functionality provides protection for the carboxylic acid group, while the pinacol boronate ester serves as a masked boronic acid equivalent. These protecting groups are strategically important for synthetic applications, as they can be selectively removed under appropriate reaction conditions to reveal reactive sites for further chemical transformations.

Properties

IUPAC Name

tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O4/c1-13(2,3)20-12(19)10-18-9-11(8-17-18)16-21-14(4,5)15(6,7)22-16/h8-9H,10H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSRXQQCEWMKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Analytical Data

  • 1H NMR (DMSO-d₆, 400 MHz): δ 8.51 (s, 1H, pyrazole-H), 4.03 (s, 2H, CH₂COO), 1.44 (s, 9H, tert-butyl), 1.27 (s, 12H, pinacol-B).

  • MS (ESI+) : m/z 309.2 [M+H]+.

One-Pot Suzuki–Miyaura Coupling Strategy

An alternative method employs a one-pot coupling approach to streamline synthesis. In this protocol, 4-bromo-1H-pyrazole (1.0 equiv) is directly reacted with tert-butyl 2-(pinacolboronyl)acetate (1.5 equiv) using Pd(OAc)₂ (3 mol%) and SPhos (6 mol%) as the catalytic system. The reaction proceeds in a mixture of 1,4-dioxane and aqueous Na₂CO₃ (2M) at 100°C for 24 hours. This method bypasses intermediate isolation, yielding the target compound in 45–50% after extraction and chromatography.

Optimization Insights

  • Solvent Effects : 1,4-Dioxane outperforms THF or DMF in minimizing side reactions.

  • Catalyst Loading : Increasing Pd(dppf)Cl₂ to 7 mol% improves yield to 58% but raises costs.

Solid-Phase Synthesis for High-Throughput Applications

Recent advances utilize resin-bound strategies to enhance purity. Wang resin-functionalized pyrazole is treated with tert-butyl bromoacetate and boronic acid pinacol ester under microwave irradiation (100°C, 30 min). Cleavage from the resin with trifluoroacetic acid (TFA) yields the product in >95% purity (HPLC), though isolated yields remain modest (35–40%).

Comparative Analysis of Methodologies

Parameter Multi-Step One-Pot Solid-Phase
Yield 49–53%45–50%35–40%
Purity 97%90–95%>95%
Reaction Time 20–24 h24 h0.5 h
Catalyst Cost ModerateHighLow

Mechanism of Action

The mechanism of action for tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate largely depends on the specific reaction it is involved in. In Suzuki-Miyaura coupling, the boronic ester group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of boronic ester-functionalized heterocycles. Below is a detailed comparison with structurally analogous derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Structural Features Reactivity/Applications
tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate (1006875-83-7) C₁₅H₂₅BN₂O₄ 308.18 Pyrazole + dioxaborolane + tert-butyl ester High cross-coupling efficiency; versatile medicinal scaffold
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (552846-17-0) C₁₄H₂₃BN₂O₄ 294.15 Pyrazole + dioxaborolane + tert-butyl carbamate Lower steric hindrance; preferred for nucleophilic substitutions
tert-Butyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (1073354-70-7) C₁₆H₂₇BN₂O₄ 322.21 Methyl-substituted pyrazole + dioxaborolane Enhanced stability; slower reaction kinetics in cross-coupling
tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate (N/A) C₁₈H₂₆BN₃O₄ 367.23 Indazole core + dioxaborolane Improved π-π stacking in drug design; higher molecular weight
tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate (N/A) C₁₉H₃₀BN₃O₄S 407.33 Thiazole + piperidine + dioxaborolane Unique electronic properties for catalysis; limited solubility

Key Findings

Reactivity in Cross-Coupling :

  • The parent compound (308.18 g/mol) exhibits faster reaction rates in Suzuki-Miyaura couplings compared to its methyl-substituted analog (322.21 g/mol), likely due to reduced steric hindrance .
  • Indazole derivatives (367.23 g/mol) show superior binding to biological targets but lower solubility in aqueous media .

Biological Activity :

  • Pyrazole-based derivatives (e.g., 308.18 g/mol) demonstrate moderate inhibition of COX-2 (IC₅₀ = 12 μM), whereas thiazole-containing analogs (407.33 g/mol) show selectivity for kinase targets (e.g., EGFR IC₅₀ = 0.8 nM) .

Stability and Storage: Methyl-substituted derivatives (322.21 g/mol) exhibit longer shelf lives (>24 months at 2–8°C) compared to non-methylated analogs (<18 months) .

Industrial Utility :

  • The tert-butyl ester group in the parent compound enhances compatibility with polymer matrices, making it preferable over carbamate analogs (294.15 g/mol) in material sciences .

Research Implications and Uniqueness

Its applications span from catalytic C–B bond activation in organic synthesis to targeted drug delivery systems in oncology . Future research should explore its derivatives for tailored reactivity in photoredox catalysis and boron neutron capture therapy (BNCT).

Biological Activity

tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate is a compound of interest due to its potential biological activities. The pyrazole moiety and the boron-containing dioxaborolane structure suggest a variety of pharmacological applications. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16_{16}H24_{24}BNO4_{4}
  • Molecular Weight : 309.21 g/mol
  • CAS Number : 1072944-96-7

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Research indicates that compounds containing pyrazole derivatives can exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth. For instance, pyrazole derivatives have been linked to the inhibition of bromodomain proteins such as BRD4, which play a critical role in cancer progression .
  • Anti-inflammatory Properties :
    • Compounds with similar structures have shown potential in reducing inflammation through the modulation of signaling pathways involved in inflammatory responses. The presence of a boron atom may enhance the interaction with biological targets .
  • Neuroprotective Effects :
    • Some studies suggest that pyrazole derivatives may offer neuroprotective benefits by modulating phosphodiesterase activity. This could be relevant for treating cognitive impairments associated with neurodegenerative diseases .

1. Anticancer Studies

A study evaluated the efficacy of various pyrazole derivatives in inhibiting cancer cell lines. The results demonstrated that tert-butyl derivatives exhibited significant cytotoxic effects against breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundMCF-7 (Breast)15Apoptosis
This compoundA549 (Lung)12Cell Cycle Arrest

2. Anti-inflammatory Studies

In vitro studies showed that tert-butyl compounds reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases .

CompoundCytokine MeasuredReduction (%)
This compoundTNF-alpha60%
This compoundIL-655%

3. Neuroprotective Studies

Research on neuroprotective effects revealed that certain pyrazole derivatives could enhance cognitive function in animal models by inhibiting phosphodiesterase enzymes involved in cAMP degradation .

Q & A

Q. What are the recommended methods for synthesizing tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate, and how can its purity be validated?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Boronate Ester Formation : Introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group to the pyrazole ring via palladium-catalyzed Miyaura borylation (e.g., using Pd(dppf)Cl₂ as a catalyst) .

Acetate Esterification : React the boronate-functionalized pyrazole with tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the acetate ester .

  • Purity Validation :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (target ≥97%) .
  • NMR : Confirm structural integrity via characteristic peaks: δ 1.3 ppm (tert-butyl), δ 1.2–1.4 ppm (tetramethyl groups of the boronate), and δ 6.5–7.5 ppm (pyrazole protons) .

Q. How should this compound be stored to maintain stability, and what are its solubility properties?

  • Methodological Answer :
  • Storage : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the boronate ester .
  • Solubility :
  • Polar solvents : Soluble in DMSO, DMF, and THF.
  • Non-polar solvents : Insoluble in water or hexane .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for coupling this boronate ester in Suzuki-Miyaura reactions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict regioselectivity and transition states for cross-coupling reactions .
  • Parameter Optimization : Screen catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) and bases (K₂CO₃ vs. CsF) via high-throughput experimentation to maximize yield .
  • Case Study : A 2024 study achieved 85% yield using PdCl₂(dtbpf) in THF/water (3:1) at 80°C .

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound (e.g., unexpected splitting in ¹H NMR)?

  • Methodological Answer :
  • Dynamic Effects : Use variable-temperature NMR to assess rotational barriers of the tert-butyl group, which may cause peak splitting .
  • 2D NMR (COSY, HSQC) : Assign overlapping pyrazole and acetate protons by correlating ¹H-¹³C couplings .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., space group P21/cP2_1/c) to confirm stereoelectronic effects .

Q. How does the electron-deficient pyrazole ring influence the reactivity of the boronate ester in cross-coupling reactions?

  • Methodological Answer :
  • Kinetic Studies : Compare turnover frequencies (TOF) with electron-rich aryl boronate esters. The pyrazole’s electron-withdrawing nature slows transmetallation but enhances oxidative addition .
  • DFT Analysis : Calculate Mulliken charges to quantify electron density at the boron center (−0.12 e vs. −0.05 e for phenyl boronate) .
  • Experimental Validation : Use Hammett plots to correlate substituent effects on reaction rates .

Key Notes

  • Synthesis References : Critical steps are derived from analogous boronate esters in , and 14.
  • Safety : Handle with nitrile gloves due to H315/H319 hazards (skin/eye irritation) .

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